molecular formula C12H11BrN2O B11767072 N-(7-bromo-4-methylquinolin-2-yl)acetamide

N-(7-bromo-4-methylquinolin-2-yl)acetamide

Cat. No.: B11767072
M. Wt: 279.13 g/mol
InChI Key: RZWJZZDFBHQQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities underscores its importance. The rigid, planar nature of the quinoline ring system provides a robust platform for the precise spatial arrangement of various functional groups, enabling targeted interactions with biological macromolecules. This has led to the development of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

Overview of Acetamide-Substituted Quinoline Derivatives in Academic Investigations

The introduction of an acetamide (B32628) group onto the quinoline scaffold further diversifies its chemical and biological properties. Acetamide moieties can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. Research has shown that acetamide-substituted quinolines can exhibit a range of biological effects, including antiproliferative activity against various cancer cell lines. nih.gov The nature and position of substituents on both the quinoline ring and the acetamide group can significantly influence the compound's activity, making this a rich area for structure-activity relationship (SAR) studies.

Research Trajectories and Scope for N-(7-bromo-4-methylquinolin-2-yl)acetamide

While extensive research has been conducted on the broader class of quinoline derivatives, the specific compound this compound remains a subject of ongoing investigation. Current research trajectories are likely focused on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues is a fundamental aspect of its research. Detailed characterization using modern spectroscopic techniques is essential to confirm its structure and purity.

Biological Screening: A primary focus of research is the evaluation of its biological activity. This involves screening the compound against a variety of biological targets and cell lines to identify potential therapeutic applications. The presence of the bromine atom at the 7-position is of particular interest, as halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its biological activity is a crucial research avenue. This involves synthesizing a library of related compounds with variations in the substituents on the quinoline ring and the acetamide group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

N-(7-bromo-4-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C12H11BrN2O/c1-7-5-12(14-8(2)16)15-11-6-9(13)3-4-10(7)11/h3-6H,1-2H3,(H,14,15,16)

InChI Key

RZWJZZDFBHQQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Br)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 7 Bromo 4 Methylquinolin 2 Yl Acetamide

Approaches to the Quinoline (B57606) Core Synthesis Preceding N-(7-bromo-4-methylquinolin-2-yl)acetamide Formation

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. For the specific precursor to this compound, which is a 2-amino-4-methylquinoline derivative, the synthetic approach often begins by forming a 4-methylquinolin-2(1H)-one, which can then be converted to the 2-amino analogue.

Knorr Reaction and Analogous Cyclization Protocols in Quinoline Synthesis

The Knorr quinoline synthesis, first described in 1886, is a prominent method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones). beilstein-journals.org The reaction involves the cyclization of a β-ketoanilide under strong acidic conditions, typically using sulfuric acid or polyphosphoric acid (PPA). beilstein-journals.orgnih.gov In the context of the target molecule's precursor, the synthesis would begin with the condensation of an aniline (B41778) with ethyl acetoacetate (B1235776) to form the corresponding β-ketoanilide. This intermediate is then subjected to acid-catalyzed intramolecular cyclization to yield a 4-methylquinolin-2(1H)-one. mdpi.comresearchgate.net

The general mechanism of the Knorr synthesis involves the protonation of the keto-carbonyl group of the anilide, followed by an electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring of the aniline moiety. A subsequent dehydration step then leads to the formation of the quinoline ring system. beilstein-journals.org While effective, one of the challenges of the Knorr synthesis can be controlling regioselectivity when using substituted anilines, as competing cyclization pathways can lead to the formation of 4-hydroxyquinolines. beilstein-journals.org

Analogous cyclization protocols, such as the Combes quinoline synthesis or the Conrad-Limpach reaction, also utilize aniline and β-dicarbonyl compounds but under different conditions to yield different quinoline isomers. For instance, the Conrad-Limpach synthesis typically yields 4-hydroxyquinolines.

Reaction NamePrecursorsKey Reagent/ConditionPrimary Product
Knorr Synthesis β-ketoanilideConcentrated H₂SO₄ or PPA2-Hydroxyquinoline
Conrad-Limpach Aniline, β-ketoesterThermal condensation, then cyclization4-Hydroxyquinoline
Doebner-von Miller Aniline, α,β-unsaturated carbonylStrong acid (e.g., HCl, H₂SO₄)Substituted Quinoline
Friedländer Synthesis 2-aminoaryl aldehyde/ketone, methylene (B1212753) ketoneAcid or base catalysisSubstituted Quinoline

This table provides a summary of classical quinoline synthesis methods.

Microwave-Assisted Synthetic Strategies for Quinoline Heterocycles

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. researchgate.netmdpi.com The synthesis of quinoline heterocycles is particularly amenable to this technology. Microwave irradiation can significantly reduce the reaction times required for classical methods like the Friedländer synthesis, which condenses an o-amino aromatic carbonyl with a ketone containing an active methylene group. nih.gov

The advantages of microwave assistance stem from the efficient and rapid heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods. researchgate.net For example, gold(III)-catalyzed or bismuth triflate-catalyzed Friedländer syntheses of substituted quinolines have been successfully performed under microwave irradiation, offering a green and efficient alternative that avoids harsh acidic or basic conditions. nih.gov This methodology allows for the rapid generation of a diverse library of quinoline derivatives, including the 4-methylquinoline (B147181) core, often in a one-pot procedure. mdpi.com

Installation of the N-Acetamide Moiety

Once the 2-amino-4-methylquinoline core is synthesized, the next critical step is the introduction of the acetyl group to the exocyclic amino function, forming an N-acetamide moiety. This transformation is a standard amidation reaction.

Regioselective N-Acetylation Reactions

The key challenge in this step is achieving regioselective N-acetylation. The 2-aminoquinoline (B145021) scaffold has two nitrogen atoms: the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N2). Acetylation must occur exclusively at the N2 position. Fortunately, the exocyclic amino group is significantly more nucleophilic than the aromatic, pyridine-like ring nitrogen. Therefore, under standard acylation conditions, the reaction is highly selective for the desired N-acetamide product.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. scholaris.ca The reaction is typically carried out in an appropriate solvent, often in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl).

Role of Catalysts and Reagents in Amidation Procedures

The choice of reagents and catalysts plays a crucial role in the efficiency of the N-acetylation. While the reaction can proceed without a catalyst, a base is almost always used.

Common Reagents and Conditions for N-Acetylation:

Acetylating Agent: Acetic anhydride is a common choice due to its reactivity and ease of handling. Acetyl chloride is more reactive but can be more difficult to manage.

Base/Catalyst: Pyridine (B92270) or triethylamine (B128534) are frequently used as bases to scavenge the acid byproduct and catalyze the reaction. researchgate.net In some cases, the use of a weaker base is preferable. For related heterocyclic amines like 2-aminopyrimidines, strong bases have been shown to sometimes promote an undesired N,N-diacylation. Using the substrate itself or a weak base like pyridine can help ensure clean mono-acylation. researchgate.net

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.

A more modern and sustainable approach involves continuous-flow acetylation using acetonitrile as the acetylating agent over a solid alumina (B75360) catalyst. This method avoids the use of hazardous reagents like acetic anhydride and acetyl chloride. scholaris.ca

Acetylating AgentCatalyst / BaseTypical ConditionsAdvantages / Disadvantages
Acetic Anhydride Pyridine, TriethylamineRoom temperature or gentle heatingEfficient, common reagent; byproduct is acetic acid.
Acetyl Chloride TriethylamineOften at 0 °C to room temp.Highly reactive; byproduct HCl must be neutralized.
Acetonitrile Alumina (Al₂O₃)Continuous flow, elevated temp.Green chemistry approach, avoids hazardous reagents. scholaris.ca

This table summarizes common reagents and conditions for N-acetylation of amines.

Bromination Chemistry at the Quinoline C7 Position

The final step in the synthesis is the regioselective introduction of a bromine atom at the C7 position of the N-(4-methylquinolin-2-yl)acetamide intermediate. Electrophilic aromatic substitution on the quinoline ring is complex, with the position of substitution being highly dependent on the reaction conditions and the nature of existing substituents.

The benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine ring. The pre-existing N-acetamide group at the C2 position and the methyl group at the C4 position are both activating, ortho-, para-directing groups. Their combined electronic influence would be expected to direct an incoming electrophile (such as Br⁺) primarily to the C6 and C8 positions of the quinoline ring.

Direct bromination at the C7 position is electronically disfavored for this substrate. Therefore, a more common and regiochemically controlled strategy involves constructing the quinoline ring from a precursor that already contains the bromine atom at the desired position. A well-established route to 7-substituted quinolines is to begin with a 3-substituted aniline. nih.govchemicalbook.com For the synthesis of a 7-bromoquinoline, the logical starting material for a Skraup or Doebner-von Miller reaction would be 3-bromoaniline (B18343). This approach ensures that the bromine atom is unambiguously placed at the C7 position of the final quinoline product, circumventing the regioselectivity problems associated with direct bromination of the assembled heterocycle. This highlights a key synthetic principle: it is often more efficient to carry a substituent through a reaction sequence than to introduce it with poor regiocontrol at a later stage.

Strategies for Methyl Group Introduction at the Quinoline C4 Position

The presence of the methyl group at the C4 position of the quinoline core is a defining feature of this compound. The introduction of this group is typically accomplished during the construction of the quinoline ring system itself, rather than as a later-stage functionalization. The most common and historically significant method for this purpose is the Doebner-von Miller reaction.

This reaction involves the condensation of an aniline, in this case, 3-bromoaniline, with an α,β-unsaturated carbonyl compound. To introduce the 4-methyl group, crotonaldehyde (B89634) or its precursor, paraldehyde, is frequently used. The reaction proceeds under strong acid catalysis (e.g., sulfuric acid or hydrochloric acid) and often employs an oxidizing agent, such as arsenic pentoxide or the aniline itself, to facilitate the final cyclization and aromatization to the quinoline ring. The general sequence involves the formation of a β-anilino aldehyde via Michael addition, followed by electrophilic cyclization onto the aromatic ring and subsequent dehydration and oxidation to yield the 4-methylquinoline derivative.

Derivatization and Further Chemical Transformations of this compound

The bromine atom at the C7 position is the primary site for derivatization, offering a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions.

Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the case of this compound, the C7-bromo substituent readily participates in this reaction. The process is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and a base, such as triethylamine (TEA) or diisopropylamine (B44863) (DIPA).

This reaction allows for the introduction of a wide array of alkyne-containing moieties at the C7 position, significantly expanding the structural diversity of the quinoline core. The choice of the alkyne partner is broad, ranging from simple terminal alkynes like phenylacetylene (B144264) or trimethylsilylacetylene (B32187) to more complex, functionalized alkynes used to build larger molecular architectures. These reactions are generally high-yielding and tolerant of various functional groups, including the acetamido group present in the starting material.

Table 1: Example Conditions for Sonogashira Coupling of this compound This table is a representative example based on typical Sonogashira conditions for similar substrates.

Parameter Condition Purpose
Aryl Halide This compound Starting material
Alkyne R-C≡CH (e.g., Phenylacetylene) Coupling partner
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation
Copper Co-catalyst CuI Facilitates the catalytic cycle
Base Triethylamine (TEA) or Diisopropylamine (DIPA) Scavenges HBr byproduct
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF) Dissolves reactants
Temperature Room Temperature to 80 °C Reaction temperature

Reduction Methodologies for Alkyne Moieties in Derived Compounds

Following the successful installation of an alkyne via Sonogashira coupling, the resulting carbon-carbon triple bond can be further transformed. Reduction of the alkyne offers a route to the corresponding alkene or alkane, providing geometric isomers (in the case of alkenes) and conformational flexibility (in the case of alkanes).

Several methods are available for this reduction:

Complete Reduction to an Alkane: Catalytic hydrogenation is the most common method for the complete reduction of an alkyne to an alkane. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction is usually quantitative and results in the saturation of the triple bond to a single bond.

Partial Reduction to a (Z)-Alkene: To selectively stop the reduction at the alkene stage, a "poisoned" catalyst is required. The most well-known of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). Hydrogenation in the presence of Lindlar's catalyst stereoselectively produces the (Z)-alkene (cis-alkene) via syn-addition of hydrogen across the triple bond.

Partial Reduction to an (E)-Alkene: The formation of an (E)-alkene (trans-alkene) from an alkyne requires an anti-addition of hydrogen. This is typically accomplished through a dissolving metal reduction, such as using sodium metal in liquid ammonia (B1221849) (Birch reduction conditions).

Nucleophilic Substitution Reactions and Formation of Analogs

While carbon-carbon cross-coupling is a dominant strategy, the C7-bromo substituent can also participate in nucleophilic aromatic substitution (SₙAr) reactions, although this is generally more challenging than on electron-deficient aromatic rings. More commonly, the bromine atom is leveraged in metal-catalyzed cross-coupling reactions with nucleophiles, such as the Buchwald-Hartwig amination (for C-N bond formation) or related couplings for C-O and C-S bond formation.

These reactions allow for the introduction of a diverse range of functional groups, leading to the creation of extensive libraries of analogs. For instance, coupling with various amines (primary or secondary) yields 7-aminoquinoline (B1265446) derivatives, while coupling with alcohols or thiols can produce 7-ether or 7-thioether analogs, respectively. This versatility makes this compound a valuable platform for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Challenges and Optimization in this compound Production

While the synthesis of this compound is based on established chemical principles, challenges related to yield, purity, and reproducibility can arise, particularly during scale-up.

Yield Enhancement and Process Reproducibility

Acid Concentration and Type: The choice and concentration of the acid catalyst can dramatically affect the reaction rate and the formation of side products.

Temperature Control: The reaction is often highly exothermic, and maintaining a consistent temperature profile is crucial for reproducibility and safety.

Oxidizing Agent: The nature and stoichiometry of the oxidizing agent can influence the final yield and purity of the quinoline product.

Reproducibility can be hampered by the heterogeneous nature of some of the reagents and the potential for runaway reactions if not properly controlled. Modern process chemistry approaches involve detailed kinetic studies and the use of automated reactor systems to ensure consistent reaction conditions. Purification of the intermediate after the cyclization step is also critical, as impurities can interfere with subsequent high-sensitivity cross-coupling reactions. Careful optimization of crystallization or chromatographic purification methods is often necessary to ensure the production of high-purity this compound suitable for further synthetic transformations.

Addressing Side Reactions and Impurity Formation

The primary synthetic challenges in the preparation of this compound revolve around two key stages: the construction of the 7-bromo-4-methylquinoline (B172763) skeleton and the subsequent acetylation of the 2-amino precursor. Each stage is susceptible to specific side reactions that can significantly impact the yield and purity of the final compound.

Isomeric Impurities from Quinoline Core Synthesis

A common and effective method for constructing the quinoline core is the Combes synthesis. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. In the synthesis of the precursor for this compound, 3-bromoaniline is a logical starting material, reacting with acetylacetone. However, the unsymmetrical nature of 3-bromoaniline introduces a significant challenge regarding regioselectivity.

The acid-catalyzed cyclization can proceed in two different ways, leading to the formation of two regioisomeric products: the desired 7-bromo-4-methylquinoline and the undesired 5-bromo-4-methylquinoline. The electronic and steric effects of the bromine substituent on the aniline ring influence the direction of cyclization, but the formation of a mixture of isomers is often unavoidable. The very similar physical properties of these isomers, such as polarity and boiling point, make their separation by conventional methods like fractional distillation or simple column chromatography exceedingly difficult.

Table 1: Potential Regioisomeric Impurities in Combes Synthesis

Compound NameStructureFormation PathwaySeparation Challenge
7-bromo-4-methylquinolineDesired product from cyclization at the C6 position of 3-bromoaniline.High
5-bromo-4-methylquinolineUndesired byproduct from cyclization at the C2 position of 3-bromoaniline.High

To mitigate the formation of the 5-bromo isomer, careful optimization of reaction conditions, including the choice of acid catalyst and reaction temperature, is crucial. However, even under optimized conditions, the formation of the isomeric impurity is likely, necessitating advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) for its effective removal.

Side Reactions During Acetylation

The final step in the synthesis is the acetylation of 7-bromo-4-methylquinolin-2-amine (B15053134) to yield the target compound. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, this step is also prone to side reactions that can introduce impurities.

One potential side reaction is diacetylation . Although the primary amino group at the C2 position is the most nucleophilic site, under harsh reaction conditions (e.g., excess acetylating agent, high temperatures), a second acetyl group could potentially be introduced, leading to the formation of N-acetyl-N-(7-bromo-4-methylquinolin-2-yl)acetamide.

Another consideration is the purity of the acetylating agent itself. Commercial acetic anhydride can contain traces of acetic acid , which can remain as an impurity in the final product. Furthermore, the acetylation reaction produces acetic acid as a byproduct, which must be effectively removed during workup and purification.

Table 2: Potential Impurities from the Acetylation Step

ImpuritySourceMitigation Strategy
N-acetyl-N-(7-bromo-4-methylquinolin-2-yl)acetamideDiacetylation of the primary amineControl of stoichiometry, temperature, and reaction time.
Acetic acidImpurity in the reagent or reaction byproductAqueous workup with a mild base, followed by recrystallization or chromatography.
Unreacted 7-bromo-4-methylquinolin-2-amineIncomplete reactionUse of a slight excess of the acetylating agent and monitoring the reaction to completion.

Impurity Control and Purification Strategies

The effective control and removal of these impurities are critical for obtaining pure this compound. A multi-step purification strategy is often necessary.

Following the Combes synthesis, the crude mixture of bromo-isomers may require specialized chromatographic techniques for separation. After the acetylation step, a typical workup involves quenching the reaction with water or a basic solution to neutralize the acidic byproduct and any unreacted acetylating agent. The crude product can then be purified by recrystallization from a suitable solvent system, which is often effective at removing less polar impurities and residual starting materials. For highly pure material, column chromatography on silica (B1680970) gel may be employed to separate the desired product from any closely related impurities.

Unable to Retrieve Spectroscopic Data for this compound

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has yielded no specific experimental results. Despite extensive queries of scientific databases and scholarly articles, no publicly available Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this particular molecule could be located.

The intended article, which was to be structured around a detailed analysis of the compound's spectroscopic properties, cannot be generated as the foundational data is not present in the accessible scientific literature. The planned sections and subsections were to include:

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar for N 7 Bromo 4 Methylquinolin 2 Yl Acetamide Derivatives

Molecular Mechanisms of Action as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, making selective nNOS inhibitors attractive therapeutic candidates. Derivatives of N-(7-bromo-4-methylquinolin-2-yl)acetamide have been investigated for their potential to selectively inhibit this enzyme isoform.

Competitive Binding at the L-Arginine Site

The primary mechanism by which many quinoline-based inhibitors target nNOS is through competitive binding at the L-arginine binding site. nih.gov These inhibitors are designed as L-arginine mimetics, possessing structural features that allow them to occupy the same active site pocket as the endogenous substrate. The 2-aminoquinoline (B145021) core, a key feature of this compound derivatives, is crucial for this interaction. The nitrogen atoms within the quinoline (B57606) ring system can form hydrogen bonds with key residues in the active site, mimicking the binding of L-arginine's guanidinium (B1211019) group. This reversible binding precludes the natural substrate from accessing the catalytic machinery, thereby inhibiting the synthesis of nitric oxide.

Identification of Novel Auxiliary Binding Pockets and Key Residues

While the primary interaction occurs at the L-arginine site, the selectivity and potency of quinoline inhibitors are often enhanced by their interactions with adjacent auxiliary binding pockets. nih.gov Research on 2-aminoquinoline derivatives has revealed the presence of a hydrophobic pocket near the primary binding site. nih.gov Substituents on the quinoline ring can extend into this pocket, forming additional van der Waals and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Mechanistic Basis of Isoform Selectivity (nNOS vs. eNOS)

Achieving selectivity for nNOS over the endothelial isoform (eNOS) is a critical challenge in the development of nNOS inhibitors, as eNOS plays a vital role in maintaining cardiovascular homeostasis. The structural differences between the active sites of nNOS and eNOS, though subtle, can be exploited to achieve this selectivity. eurekaselect.com

In nNOS, the active site contains specific residues that are different in eNOS. For instance, the presence of a unique aspartate residue in nNOS, which is absent in eNOS, provides a key interaction point for some selective inhibitors. nih.gov The 7-bromo and 4-methyl substituents of this compound and its analogs can be strategically positioned to interact favorably with the specific amino acid residues lining the nNOS active site, while potentially causing steric clashes or unfavorable interactions within the eNOS active site. This differential binding affinity forms the basis of their isoform selectivity.

Influence of C4-Methylation on Enzyme Affinity and Selectivity

Compound/Feature Effect on nNOS Inhibition Plausible Mechanism
2-Aminoquinoline CoreEssential for primary bindingMimics the guanidinium group of L-arginine, forming key hydrogen bonds in the active site.
7-Bromo SubstituentEnhances potency and selectivityParticipates in halogen bonding and hydrophobic interactions in an auxiliary pocket.
4-Methyl SubstituentIncreases affinity and selectivityOccupies a small hydrophobic pocket and conformationally constrains the molecule for optimal binding to nNOS.

Broader Biological Activity Spectrum and Mechanistic Exploration of Quinoline Acetamide (B32628) Analogs

Beyond their effects on nNOS, quinoline derivatives, including acetamide analogs, have a well-documented history as effective antimicrobial agents. researchgate.net Their mechanism of action in bacteria is distinct from their role as enzyme inhibitors in mammalian cells.

Antimicrobial Mechanisms: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial targets of quinoline compounds are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netpatsnap.com These enzymes are type II topoisomerases that play critical roles in DNA replication, repair, and recombination by managing the topological state of the bacterial chromosome. nih.gov

The mechanism of action involves the inhibition of these enzymes' catalytic activity. Quinolone and related quinoline derivatives bind to the enzyme-DNA complex, stabilizing a transient double-stranded break in the DNA. patsnap.com This forms a ternary complex (inhibitor-enzyme-DNA) that prevents the re-ligation of the cleaved DNA strands. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events including the SOS response and ultimately resulting in bacterial cell death. nih.gov

This compound, as a quinoline derivative, is presumed to exert its antimicrobial effects through this well-established mechanism. The quinoline core is the key pharmacophore that intercalates into the DNA at the site of cleavage. The acetamide side chain and the substituents on the quinoline ring, such as the 7-bromo and 4-methyl groups, modulate the compound's physicochemical properties, such as cell permeability and binding affinity for the topoisomerase-DNA complex, thereby influencing its antibacterial potency and spectrum.

Enzyme Target Function in Bacteria Mechanism of Inhibition by Quinoline Analogs
DNA GyraseIntroduces negative supercoils into DNA, essential for replication.Stabilization of the enzyme-DNA cleavage complex, preventing DNA re-ligation.
Topoisomerase IVDecatenates daughter chromosomes after replication.Formation of a ternary complex, leading to accumulation of double-stranded DNA breaks.

Anticancer Mechanisms: Pathways Leading to Apoptosis Induction and Cell Cycle Dysregulation

Derivatives based on the quinoline scaffold have demonstrated significant potential as anticancer agents, primarily through mechanisms that culminate in apoptosis and cell cycle disruption. Studies on analogous 4-phenylquinolin-2(1H)-one (4-PQ) derivatives have shown that these compounds can induce potent cytotoxicity against various tumor cell lines. nih.gov A key mechanism identified is the induction of cell cycle arrest, particularly at the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Fluorescence-activated cell sorting (FACS) analysis of cells treated with these quinoline-based compounds confirms a significant accumulation of cells in the G2/M phase. nih.gov This arrest is often a prelude to programmed cell death, or apoptosis. The induction of apoptosis by quinoline derivatives has been confirmed through methods such as Hoechst staining, which reveals characteristic nuclear condensation and fragmentation in treated cancer cells, and by detecting the activation of key executioner enzymes like caspase-3. nih.gov

Furthermore, investigations into related 7-chloro-(4-thioalkylquinoline) derivatives have also highlighted their ability to induce apoptosis and inhibit the synthesis of DNA and RNA in cancer cells. mdpi.com The collective evidence suggests that this compound and its derivatives likely exert their anticancer effects by intervening in critical cellular processes, leading to cell cycle checkpoint activation and the initiation of the apoptotic cascade. nih.govmdpi.com

Table 1: Anticancer Mechanisms of Related Quinoline Derivatives

Compound Class Cell Lines Observed Mechanism Key Findings
6,7-methylenedioxy-4-phenylquinolin-2(1H)-ones HL-60, H460 G2/M Phase Arrest, Apoptosis Potent cytotoxicity, confirmed by Hoechst staining and caspase-3 activation. nih.gov
7-Chloro-(4-thioalkylquinoline) derivatives CCRF-CEM Apoptosis, G0/G1 Phase Arrest Inhibition of DNA and RNA synthesis. mdpi.com
Spiro[quinoline-4,2'- cellmolbiol.orgnih.govcmu.ac.ththiadiazol]-5'-yl) acetamides MCF-7 G2/M Phase Arrest, Apoptosis Induction of cell death in breast cancer cells. researchgate.net

Antitubercular Activity: Elucidation of Target Modulation in Mycobacterium tuberculosis

The emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel therapeutic agents. Quinoline-based structures have shown considerable promise in this area. nih.govmdpi.com A significant breakthrough in understanding their mechanism of action came from studies on 2-(quinoline-4-yloxy)acetamides, which are structurally related to this compound. These studies identified the cytochrome bc1 complex as a key molecular target within Mtb. nih.gov

The cytochrome bc1 complex is a crucial component of the electron transport chain, responsible for cellular respiration and energy production. Inhibition of this complex disrupts the bacterium's ability to generate ATP, leading to cell death. Evaluation of lead compounds against Mtb strains with spontaneous mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, confirmed this target engagement. nih.gov

In silico studies on other heterocyclic antitubercular agents, such as indolizine (B1195054) derivatives, have also been performed to identify prospective molecular targets. These computational analyses have revealed favorable interactions with essential mycobacterial enzymes including CYP121, malate (B86768) synthase, and DNA GyrB ATPase, suggesting that quinoline derivatives may also engage with multiple targets to exert their effect. nih.gov The demonstrated activity of these compounds against both drug-sensitive and drug-resistant Mtb strains underscores their potential for further development. nih.govnih.gov

Table 2: Antitubercular Activity of Quinoline Analogs and Related Compounds

Compound Class Target Organism Putative Molecular Target(s) Potency
2-(Quinoline-4-yloxy)acetamides M. tuberculosis (drug-sensitive & resistant) Cytochrome bc1 complex (qcrB) Submicromolar MIC values. nih.gov
Substituted Indolizines M. tuberculosis H37Rv & MDR strains CYP121, Malate Synthase, DNA GyrB ATPase MIC values as low as 4 µg/mL against H37Rv. nih.gov

Alpha-Glucosidase Inhibition: Detailed Molecular Interactions and Binding Energetics

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes mellitus. cmu.ac.th Various heterocyclic compounds, including those containing acetamide functionalities, have been investigated as alpha-glucosidase inhibitors. nih.gov Molecular docking studies provide critical insights into the binding modes and interactions responsible for this inhibitory activity.

These in silico analyses predict that inhibitor molecules bind to the active site of the alpha-glucosidase enzyme, interacting with key amino acid residues. nih.govcmu.ac.th For related inhibitors, crucial interactions have been identified with residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.govcmu.ac.th The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. mdpi.com

The acetamide group, present in this compound, has been noted as being indispensable for effective in silico inhibition in some scaffolds. nih.gov For instance, the NH group of the acetamide can form a hydrogen bond with the side chain of an aspartate residue (e.g., Asp542), while the carbonyl oxygen can interact with other residues like Thr205. nih.gov The binding energy, calculated through docking simulations, indicates the stability of the enzyme-inhibitor complex; a lower binding energy generally corresponds to a more stable interaction and higher inhibitory potential. mdpi.com These molecular-level insights are crucial for the rational design of more potent and selective alpha-glucosidase inhibitors based on the quinoline-acetamide scaffold.

Inhibition of Heterogeneous Nuclear Ribonucleoprotein K: Molecular Insights

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein involved in a multitude of cellular processes, including gene transcription, RNA processing, and signal transduction. nih.gov It functions as a docking platform, interacting with signaling proteins, nucleic acids, and other regulatory factors to control gene expression. nih.gov Given its central role in cellular regulation, its dysregulation is implicated in various diseases, including cancer. nih.gov

HnRNP K's function is tightly controlled by post-translational modifications such as phosphorylation, methylation, and ubiquitination. nih.gov For example, upon DNA damage, hnRNP K stability is increased, and it cooperates with the tumor suppressor p53 to activate the transcription of genes involved in cell cycle arrest and apoptosis. nih.gov Conversely, methylation of hnRNP K by the enzyme PRMT1 can suppress apoptosis signaling pathways. nih.gov

While direct inhibition of hnRNP K by this compound has not been explicitly detailed, the molecular insights into hnRNP K's function present it as a plausible therapeutic target. Small molecules that can modulate the interactions of hnRNP K with its binding partners or alter its post-translational modification status could have profound effects on gene expression programs that drive disease. The quinoline scaffold is known to be present in compounds that affect signaling and transcription, making the exploration of its potential interaction with hnRNP K a compelling area for future research.

Comprehensive Structure-Activity Relationship (SAR) Studies

Impact of Substituent Variation (e.g., Halogen, Alkyl, Aryl, Alkoxy) on Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological potency of a lead compound. For quinoline and acetamide-based scaffolds, SAR investigations have revealed critical insights into how different substituents influence activity. researchgate.netnih.gov

The nature and position of substituents on the quinoline ring and any associated aryl groups can dramatically alter the compound's therapeutic efficacy.

Halogens: The presence of a halogen, such as the bromine atom at the 7-position in this compound, is a common feature in many bioactive quinolines. Halogens can influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency.

Alkyl Groups: The methyl group at the 4-position of the quinoline ring can also be crucial. Alkyl groups can provide steric bulk that may favor a specific binding conformation or engage in hydrophobic interactions within the target's active site. In studies of 2-(quinoline-4-yloxy)acetamides, the presence of a methyl group was found to sometimes cause steric hindrance that could hinder intermolecular interactions, demonstrating the nuanced role of such substitutions. nih.gov

Aryl and Alkoxy Groups: The addition of substituted aryl or alkoxy groups to the core scaffold has been a successful strategy for enhancing anticancer activity in related quinolinone derivatives. For example, 4-phenylquinolin-2(1H)-ones bearing dimethoxy-phenyl substituents displayed potent cytotoxicity. nih.gov These groups can form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.

These studies collectively indicate that a systematic variation of substituents is a powerful tool for fine-tuning the biological activity of this compound derivatives. mdpi.com

Conformational Requirements and Pharmacophoric Features for Optimal Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, understanding these features is key to designing more effective molecules.

Based on SAR and molecular modeling studies of related compounds, several key pharmacophoric features can be proposed:

Hydrogen Bond Donors and Acceptors: The acetamide linkage (-NH-C=O) is a critical pharmacophoric element, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are essential for anchoring the molecule within the active site of targets like alpha-glucosidase or various kinases. nih.gov

Aromatic/Hydrophobic Regions: The quinoline ring system itself serves as a crucial hydrophobic scaffold. It can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a target's binding pocket. The 4-methyl group further contributes to this hydrophobic character.

Halogen Bonding: The 7-bromo substituent can act as a halogen bond donor, a specific and directional non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Rational Design Principles Derived from SAR Data for Enhanced Activity

The structure-activity relationship (SAR) data for quinoline-based compounds, including those with substitutions analogous to this compound, have provided critical insights for the rational design of derivatives with enhanced biological activities. Although specific mechanistic studies on this compound are not extensively available in the public domain, general principles can be extrapolated from related 2-acetamidoquinoline and substituted quinoline analogs. These principles guide the strategic modification of the lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

The quinoline scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets, including protein kinases. researchgate.netnih.govnih.gov The design of novel derivatives often focuses on leveraging this core structure while introducing specific substitutions to modulate its activity. For this compound, the key areas for modification are the quinoline ring and the acetamide side chain.

Table 1: Key Structural Modifications and Their Anticipated Effects on Biological Activity

Structural Moiety Modification Rationale for Enhanced Activity
Quinoline Ring Introduction of electron-withdrawing or electron-donating groups at various positions.To modulate the electronic properties of the ring system, potentially enhancing interactions with target proteins.
Alteration of the position and nature of the halogen substituent (e.g., replacing bromo with chloro or fluoro).To fine-tune lipophilicity and steric interactions within the binding pocket of a target enzyme.
Modification of the methyl group at the 4-position (e.g., replacement with larger alkyl groups or polar functional groups).To explore the steric and electronic requirements of the binding site and potentially introduce new interaction points.
Acetamide Side Chain Elongation or branching of the acetyl group.To probe for additional hydrophobic pockets in the target's active site.
Replacement of the acetyl group with other acyl moieties (e.g., propionyl, benzoyl).To alter the hydrogen bonding capacity and steric bulk of the side chain.
Introduction of cyclic structures within the side chain.To constrain the conformation of the side chain, potentially increasing binding affinity and selectivity.

Detailed research findings on related quinoline derivatives have demonstrated the significant impact of substitutions on their biological effects. For instance, studies on brominated quinolines have shown that the position of the bromine atom can dramatically influence antiproliferative activity. Specifically, compounds with bromine atoms at the C-5 and C-7 positions have exhibited significant inhibition of cancer cell proliferation. nih.gov This suggests that the 7-bromo substitution in this compound is likely a critical determinant of its biological activity, potentially through favorable interactions with a specific target.

Furthermore, the presence of a methyl group on the quinoline ring has also been shown to be important for the activity of some quinoline-based inhibitors. For example, in a series of PRMT5 inhibitors, a methyl group at the C3-position of the quinoline engaged in hydrophobic contacts with the target enzyme, reinforcing binding. acs.org While the methyl group in the target compound is at the 4-position, this highlights the general principle that small alkyl groups can play a crucial role in optimizing van der Waals interactions within a binding site.

The acetamide group at the 2-position of the quinoline ring is another key feature for rational design. The 2-aminoquinoline moiety is a known pharmacophore that can form crucial hydrogen bonding interactions with protein targets. acs.org Modification of the acetyl group allows for the exploration of the surrounding binding pocket. For example, replacing the methyl of the acetyl group with larger or more functionalized groups can lead to derivatives with improved potency and selectivity.

In the context of anticancer drug design, many quinoline derivatives function as kinase inhibitors. researchgate.netnih.govnih.gov The rational design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of a target kinase. The quinoline core can act as a scaffold that mimics the adenine (B156593) ring of ATP, while the substituents are designed to interact with specific regions of the kinase domain to confer selectivity. Therefore, the rational design of derivatives of this compound would likely involve computational modeling of its interactions with the active sites of various kinases to guide the synthesis of analogs with improved inhibitory profiles.

Computational Chemistry and Molecular Modeling in Research on N 7 Bromo 4 Methylquinolin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic and Steric Property Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental electronic and structural properties of molecules. These calculations provide a theoretical basis for understanding a molecule's reactivity, stability, and intermolecular interactions.

The initial step in computational analysis involves the geometry optimization of the molecule. This process determines the most stable three-dimensional conformation of N-(7-bromo-4-methylquinolin-2-yl)acetamide by finding the minimum energy state. Following optimization, the electronic structure can be analyzed, with a key focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule prone to electronic transitions.

For instance, DFT calculations on the parent quinoline (B57606) molecule have shown a HOMO-LUMO energy gap of approximately -4.83 eV. scirp.org The introduction of substituents like a bromo group, a methyl group, and an acetamido group on the quinoline scaffold of this compound is expected to modulate these energy levels. Electron-donating groups typically raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller band gap and altered reactivity. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Band Gaps for Substituted Quinolines (Illustrative Data based on similar compounds).
CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Quinoline-6.646-1.8164.830
Hypothetical Substituted Quinoline 1-6.892-2.1344.758
Hypothetical Substituted Quinoline 2-6.531-2.0114.520

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, affecting its non-covalent interactions. Furthermore, the number of hydrogen bond donors and acceptors can be determined from the optimized molecular structure. For this compound, the acetamido group provides one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen). The quinoline nitrogen also acts as a hydrogen bond acceptor. These features are critical for the molecule's potential interactions with biological macromolecules.

Table 2: Predicted Molecular Descriptors for a Representative Quinoline Derivative.
Molecular DescriptorPredicted Value
Dipole Moment (Debye)~2.5 - 4.0
Polarizability (ų)~20 - 25
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

In a typical molecular docking study involving a quinoline derivative like this compound, the three-dimensional structure of a target protein is obtained from a repository such as the Protein Data Bank (PDB). The ligand's structure, optimized through quantum chemical calculations, is then placed into the binding site of the protein. Docking algorithms systematically explore various conformations and orientations of the ligand within the binding pocket to identify the most stable binding mode, which is typically the one with the lowest binding energy. Studies on various quinoline-based inhibitors have successfully identified their binding sites in enzymes like HIV reverse transcriptase and Plasmodium falciparum lactate (B86563) dehydrogenase. nih.govtubitak.gov.trsemanticscholar.org

Molecular docking programs provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value generally indicates a stronger binding interaction. For instance, docking studies of chloro- and bromo-substituted quinoline compounds against HIV reverse transcriptase have shown potent binding affinities. nih.gov

Beyond the binding score, docking simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. The acetamido group and quinoline nitrogen of this compound are likely to participate in such interactions.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the quinoline ring system and the methyl group) and hydrophobic residues in the protein's binding pocket.

Pi-Stacking: Aromatic rings, such as the quinoline core, can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Illustrative Docking Results for a Quinoline Derivative in a Kinase Binding Site.
ParameterDescription/Value
Binding Affinity (kcal/mol)-8.5 to -10.5
Key Interacting ResiduesLys72, Glu91, Leu135, Val186
Hydrogen BondsInteraction with the backbone of Cys145
Hydrophobic InteractionsContacts with Val80, Ala95, Leu135
Pi-StackingInteraction with Phe144

Molecular docking is a cornerstone of virtual screening, a computational approach used to screen large libraries of compounds against a specific protein target to identify potential hits. nih.gov By docking a virtual library of quinoline derivatives, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This significantly reduces the time and cost associated with drug discovery.

Furthermore, the insights gained from docking studies of a lead compound like this compound can guide the design of focused libraries. By understanding the key interactions within the binding site, chemists can rationally design new analogues with modifications aimed at enhancing binding affinity and selectivity. For example, if a specific region of the binding pocket is found to be unoccupied, the ligand can be modified to include a substituent that can form favorable interactions in that space. This iterative process of computational design and experimental validation is a powerful strategy in modern drug development. mdpi.com

Molecular Dynamics (MD) Simulations for Investigating Dynamic Binding Events

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand, such as this compound, and its target protein. This method is particularly useful for elucidating the stability of the ligand-protein complex and identifying key residues involved in the binding process.

In a typical MD simulation study, the this compound-protein complex, often predicted by molecular docking, is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom in the system over a specific period, typically nanoseconds to microseconds, by solving Newton's equations of motion.

The analysis of the MD simulation trajectory can reveal important information about the binding event:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site.

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for the binding affinity and specificity of this compound.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

For instance, in studies of similar quinoline derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target enzyme and to highlight the crucial role of specific amino acid residues in maintaining the bound conformation. nih.gov Such insights are invaluable for the structure-based design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures.

The development of a QSAR model for a series of compounds including this compound involves several key steps:

Data Set Collection: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

For example, a QSAR study on quinolinone-based compounds identified van der Waals volume, electron density, and electronegativity as key descriptors influencing their antituberculosis activity. nih.gov The resulting model suggested that substituents like bromine, which increase molecular volume and are electron-withdrawing, enhance the biological activity. nih.gov

Descriptor Type Examples Relevance to Biological Activity
Constitutional (1D) Molecular Weight, Number of H-bond donors/acceptorsInfluences solubility, permeability, and overall size.
Topological (2D) Connectivity indices, Shape indicesDescribes the atomic arrangement and branching of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, affecting receptor fit.
Electronic Dipole Moment, Partial Charges, ElectronegativityGoverns electrostatic interactions with the biological target.
Hydrophobic LogPDescribes the lipophilicity of the molecule, crucial for membrane permeability.

This table presents examples of molecular descriptors used in QSAR model development.

The predictive power and robustness of a developed QSAR model must be rigorously validated before it can be used for predicting the activity of new compounds. mdpi.com Several validation techniques are employed:

Internal Validation: This method assesses the stability of the model using the training set data. The most common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validation coefficient (q²) is a key metric, with a value greater than 0.5 generally indicating a reliable model. nih.gov

External Validation: The predictive ability of the model on an external set of compounds (the test set) that were not used in the model development is evaluated. The predictive correlation coefficient (R²pred) is calculated to assess how well the model predicts the activities of the test set compounds. A high R²pred value indicates good predictive power.

Y-Randomization: This is a further check to ensure that the model is not a result of chance correlation. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed with the original descriptors. This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it confirms that the original model is robust and not due to chance. nih.gov

Validation Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.Close to 1
q² (Cross-validated R²) Measures the predictive ability of the model during internal validation.> 0.5
R²pred (Predictive R² for external set) Measures the predictive ability of the model for an external test set.> 0.6

This table summarizes key statistical parameters used for the validation of QSAR models.

Through these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its analogs, facilitating the design of new compounds with enhanced therapeutic potential.

Future Directions and Emerging Research Avenues for N 7 Bromo 4 Methylquinolin 2 Yl Acetamide

Exploration of Novel and Sustainable Synthetic Routes

The classical methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Combes syntheses, have been foundational. nih.govijpsjournal.com However, these traditional routes often suffer from significant drawbacks, including the use of hazardous reagents, high temperatures, long reaction times, and the generation of substantial waste, posing environmental and economic challenges. nih.gov Consequently, a primary future direction is the development of green and sustainable synthetic strategies for N-(7-bromo-4-methylquinolin-2-yl)acetamide and its analogs.

Future research will likely prioritize methodologies that align with the principles of green chemistry. acs.org This includes:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve product yields, and often allow for the use of less hazardous solvents. nih.govrsc.org The application of ultrasound irradiation, for instance, has been shown to facilitate the synthesis of quinoline derivatives with advantages like easy product isolation and excellent yields. rsc.org

One-Pot, Multicomponent Reactions: Designing synthetic pathways where multiple reaction steps are combined into a single operation without isolating intermediates can significantly enhance efficiency and reduce waste. rsc.org

Eco-Friendly Catalysts: There is a growing emphasis on replacing harsh acid catalysts with more sustainable alternatives. Research is exploring the use of magnetic nanoparticles, which can be easily recovered and reused, and versatile, environmentally friendly catalysts like formic acid. ijpsjournal.comresearchgate.net

These modern approaches promise not only to make the synthesis of this compound more efficient but also to significantly reduce its environmental footprint. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Feature Traditional Methods (e.g., Skraup, Friedländer) Green Chemistry Approaches
Reaction Conditions High temperatures, long durations Milder conditions, rapid reactions
Catalysts/Reagents Strong acids, hazardous chemicals Recyclable catalysts, benign reagents
Solvents Often requires organic solvents Use of greener solvents or solvent-free conditions
Energy Consumption High Lower (e.g., via microwave or ultrasound)
Waste Generation Significant Minimized
Efficiency Often involves multiple steps with purification High atom economy, often one-pot synthesis

Deeper Mechanistic Elucidation of Biological Pathways through Advanced Chemical Biology Tools

While quinoline derivatives are known to exhibit a broad spectrum of biological activities, the precise molecular mechanisms of action are often not fully understood. A significant future avenue for this compound research lies in moving beyond preliminary bioactivity screening to a deep, mechanistic understanding of its interactions within biological systems. This requires the application of sophisticated chemical biology tools. nih.gov

Key future approaches include:

Chemical Probes and Activity-Based Protein Profiling (ABPP): Designing and synthesizing probe versions of this compound will be crucial. These probes can be used in ABPP studies to identify the specific protein targets with which the compound directly interacts in a complex cellular environment. nih.gov

Omics Technologies: The use of genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of the cellular response to the compound. nih.gov These "big data" approaches can reveal which biological pathways are perturbed, helping to formulate hypotheses about the compound's mechanism of action.

Advanced Bio-Imaging: The development of fluorescently tagged analogs of this compound would enable researchers to visualize its subcellular localization and track its movement in real-time within living cells, providing critical clues about its site of action. nih.gov

These advanced techniques will be instrumental in transitioning from knowing what a compound does to understanding how and why it does it, which is essential for its further development as a therapeutic agent or research tool. researchgate.net

Design and Synthesis of Highly Selective and Potent this compound Analogs for Specific Targets

The core structure of this compound offers a versatile scaffold that can be chemically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. orientjchem.org Future research will heavily focus on the rational design and synthesis of novel analogs.

Key strategies in this area will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how each part of the molecule—the bromo substituent at position 7, the methyl group at position 4, and the acetamide (B32628) group at position 2—contributes to its biological effect is fundamental. orientjchem.org This involves synthesizing a library of related compounds where each of these positions is systematically altered and then assessing their activity.

Functionalization of the Quinoline Ring: The quinoline ring system allows for functionalization at numerous positions, providing a rich platform for synthetic modification to optimize interactions with a biological target. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores (biologically active molecules). This can create hybrid molecules with dual modes of action or improved potency and selectivity for a specific biological target. rsc.orgresearchgate.net

The goal of this research is to develop new chemical entities based on the parent compound that are highly potent and selective for a single, well-defined biological target, which is a key requirement for modern drug development. nih.govnih.gov

Integration of Advanced In Silico Methodologies with Experimental Approaches for Accelerated Discovery

The traditional process of drug discovery is often slow, expensive, and characterized by a high failure rate. The integration of computational, or in silico, methods with experimental lab work offers a powerful paradigm to accelerate the discovery and optimization of new compounds like this compound. mdpi.com

Future research will increasingly rely on a synergistic loop between computational prediction and experimental validation:

Molecular Docking and Dynamics: These techniques are used to simulate how a molecule like this compound or its virtual analogs might bind to the three-dimensional structure of a target protein. nih.govijprajournal.com This provides insights into the potential binding affinity and the key interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to make in the lab.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com Applying these tools early in the discovery process can help eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. nih.gov

By using these computational tools to screen vast virtual libraries and prioritize the most promising candidates, researchers can focus their synthetic efforts more effectively, thereby reducing costs and speeding up the timeline for discovering novel, potent derivatives. benthamdirect.com

Potential Applications Beyond Established Biological Activities in Emerging Chemical Fields

While the primary focus for many quinoline derivatives has been in medicinal chemistry due to their wide range of biological activities—including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties—the unique chemical structure of the quinoline scaffold makes it suitable for applications in other emerging fields. rsc.orgnih.gov Future exploratory research on this compound could unveil novel applications beyond pharmacology.

Potential emerging areas for investigation include:

Development of Chemosensors: The nitrogen atom in the quinoline ring can coordinate with metal ions. This property could be exploited to develop this compound-based sensors that can selectively detect specific metal ions through changes in fluorescence or color.

Functional Materials: Aromatic heterocyclic compounds like quinolines possess interesting electronic and photophysical properties. These properties could be harnessed to create novel organic materials for applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Corrosion Inhibition: Certain nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for metals. The potential for this compound and its derivatives to adsorb onto metal surfaces and protect them from corrosion is a plausible and valuable area for future materials science research.

Exploring these non-biological applications would diversify the utility of this chemical scaffold and could lead to innovations in materials science and analytical chemistry.

Q & A

Q. What are the standard synthetic routes for N-(7-bromo-4-methylquinolin-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-component coupling reactions. A validated approach involves reacting (3-bromophenyl)-[1-phenyl-m-(E)-ylidene]-amine with N-acetyl-2-azetine in anhydrous acetonitrile, catalyzed by yttrium triflate. The reaction mixture is stirred overnight and refluxed for 12 hours, yielding the target compound after purification (47% yield for the 7-bromo derivative) . For brominated acetamides, maintaining pH 9–10 with Na₂CO₃ during reaction ensures optimal electrophilic substitution . Table 1 : Key Synthesis Parameters
Reagent/ConditionRoleExample from Evidence
Yttrium triflateCatalyst
Anhydrous CH₃CNSolvent
Reflux (12 h)Reaction condition

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., δ 2.35 ppm for methyl groups in quinoline derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : For absolute configuration determination, using software like WinGX/ORTEP to visualize anisotropic displacement ellipsoids .

Q. How is the molecular structure validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction data is processed via WinGX, which integrates SHELX for structure refinement and ORTEP for graphical representation. For example, bond angles and torsion angles in quinoline derivatives are analyzed to confirm planarity and substituent positioning .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternative Lewis acids (e.g., Sc(OTf)₃) to improve efficiency beyond yttrium triflate .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with acetonitrile to enhance solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 60°C to reflux) minimizes side reactions like dehalogenation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Purity Check : Recrystallize the compound from methanol to remove impurities .
  • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What computational tools are used to analyze crystal packing and intermolecular interactions?

  • Methodological Answer :
  • WinGX Suite : Calculate hydrogen-bonding networks and π-π stacking distances using Mercury 4.0 .
  • Comparative Analysis : Overlay crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)acetamide) to identify packing motifs .
    Table 2 : Key Software for Structural Analysis
SoftwareFunctionReference
WinGXData refinement
ORTEPVisualization
SHELXStructure solution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.